

5,5'-Carbonyldiisophthalic Acid: A Technical Overview for Advanced Research

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Compound of Interest

Compound Name: 5,5'-Carbonyldiisophthalic acid

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This technical guide provides an in-depth overview of **5,5'-Carbonyldiisophthalic acid**, a key organic linker in the synthesis of high-performance polymers and metal-organic frameworks (MOFs). The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and characterization.

Core Molecular Data

5,5'-Carbonyldiisophthalic acid is a tetracarboxylic acid derivative with the molecular formula $C_{17}H_{10}O_9$ and a molecular weight of 358.261 g/mol ^[1]. Its rigid structure, featuring a central carbonyl group linking two isophthalic acid moieties, makes it a valuable component in the construction of robust and thermally stable materials.

Property	Value
Molecular Formula	$C_{17}H_{10}O_9$
Molecular Weight	358.261 g/mol
CAS Number	43080-50-8

Synthesis and Characterization

The synthesis of **5,5'-Carbonyldiisophthalic acid** is typically achieved through a two-step process, starting with the formation of its tetramethyl ester, followed by hydrolysis.

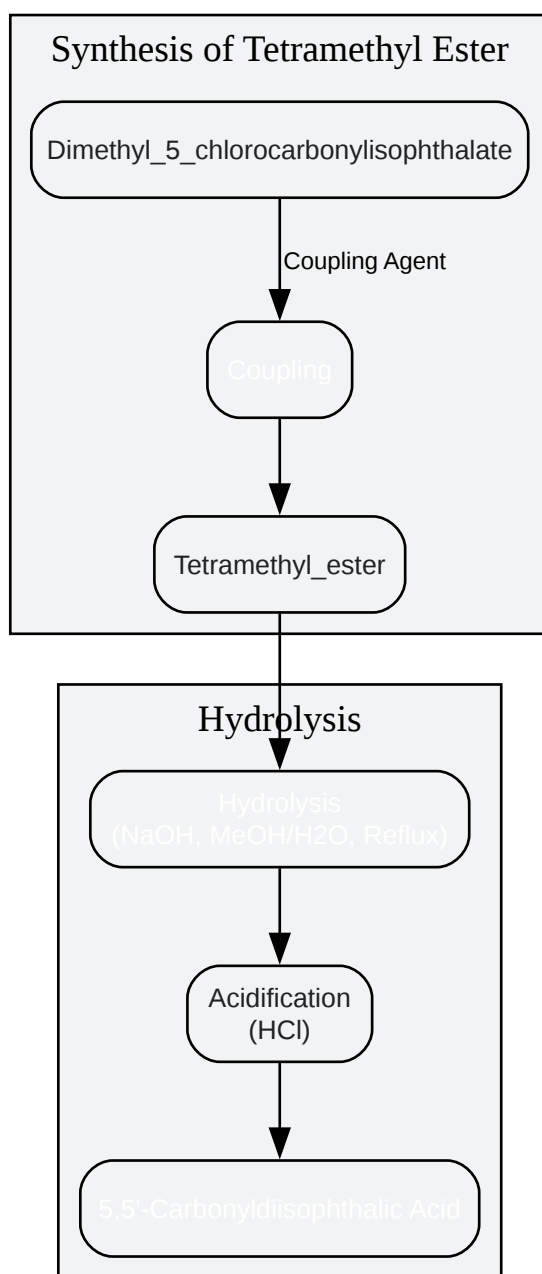
Experimental Protocols

Synthesis of Tetramethyl 5,5'-Carbonyldiisophthalate: A common synthetic route involves the reaction of dimethyl 5-chlorocarbonylisophthalate with a suitable coupling agent. While specific, detailed protocols for this initial step are proprietary and vary between manufacturers, the general approach involves a Friedel-Crafts type acylation reaction.

Hydrolysis to 5,5'-Carbonyldiisophthalic Acid: The hydrolysis of the tetramethyl ester is a standard procedure. A generalized protocol is as follows:

- Tetramethyl 5,5'-carbonyldiisophthalate is suspended in a mixture of methanol and water.
- An excess of a strong base, such as sodium hydroxide, is added to the suspension.
- The mixture is heated under reflux for several hours to ensure complete hydrolysis of the ester groups.
- After cooling to room temperature, the solution is acidified with a strong acid, such as hydrochloric acid, to precipitate the **5,5'-Carbonyldiisophthalic acid**.
- The resulting white solid is collected by filtration, washed with water to remove inorganic salts, and dried under vacuum.

The synthesis workflow can be visualized as follows:



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Synthesis Workflow for **5,5'-Carboxyldiisophthalic Acid**

Characterization Methods

The structural integrity and purity of **5,5'-Carboxyldiisophthalic acid** are confirmed through various spectroscopic and analytical techniques.

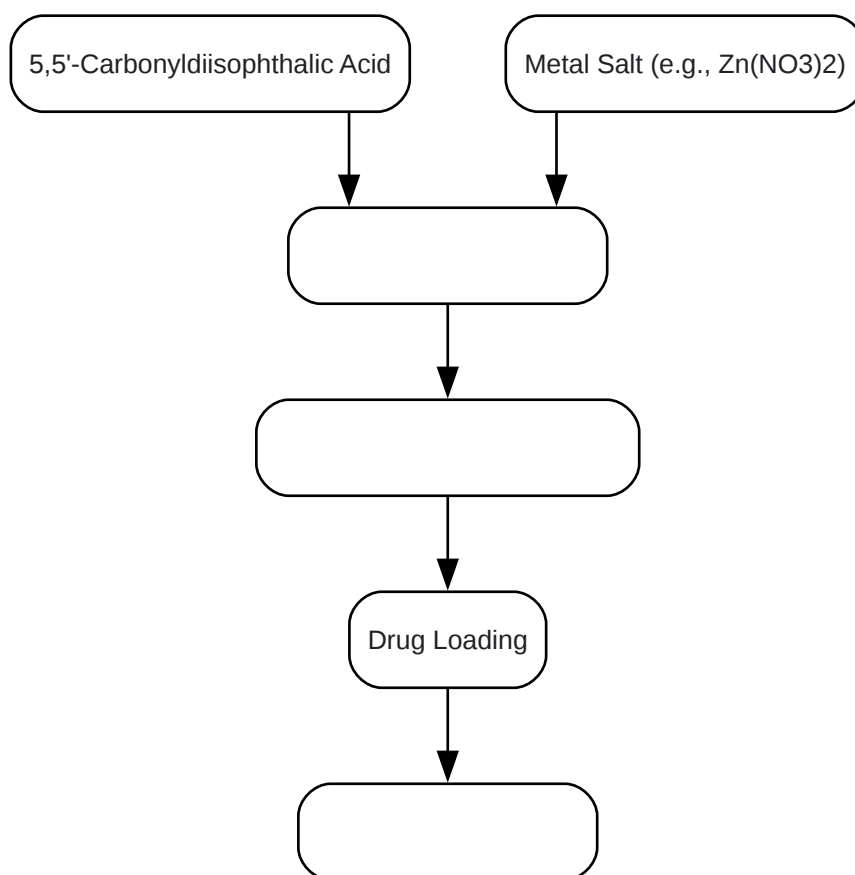
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR spectroscopy is used to confirm the presence of the aromatic protons and the acidic protons of the carboxylic acid groups. The acidic protons typically appear as a broad singlet at a downfield chemical shift ($\delta > 10$ ppm).
- ^{13}C NMR spectroscopy is employed to identify the carbon signals of the carboxyl groups, the carbonyl bridge, and the aromatic rings.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - The FTIR spectrum will exhibit a broad O-H stretching vibration for the carboxylic acid groups in the region of $2500\text{--}3300\text{ cm}^{-1}$.
 - A strong C=O stretching band for the carboxylic acid carbonyls will be present around 1700 cm^{-1} .
 - The ketone C=O stretch of the central carbonyl group will also be observable in the carbonyl region.
- Melting Point:
 - The melting point of **5,5'-Carbonyldiisophthalic acid** is typically above $300\text{ }^\circ\text{C}$, indicating its high thermal stability.

Applications in Drug Development and Materials Science

5,5'-Carbonyldiisophthalic acid serves as a critical building block for metal-organic frameworks (MOFs). The rigid and multitopic nature of this linker allows for the formation of porous, crystalline structures with high surface areas. These MOFs are promising candidates for various applications, including gas storage, catalysis, and, notably, as nanocarriers for targeted drug delivery.

The general workflow for the application of **5,5'-Carbonyldiisophthalic acid** in the development of MOFs for drug delivery involves several key stages:



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Workflow for MOF-based Drug Delivery Application

The pores of the MOFs can be loaded with therapeutic agents, which can then be released in a controlled manner under specific physiological conditions. The tunability of the MOF structure by modifying the linker or the metal nodes allows for the optimization of drug loading capacity and release kinetics. While research into MOFs constructed specifically from **5,5'-Carboxyldiisophthalic acid** for drug delivery is an emerging area, the foundational properties of this linker make it a strong candidate for future investigations in this field.

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References

- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
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